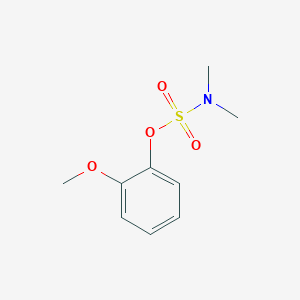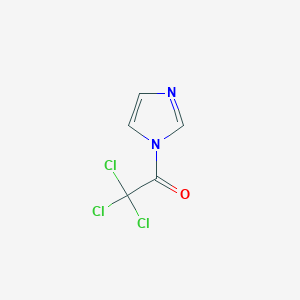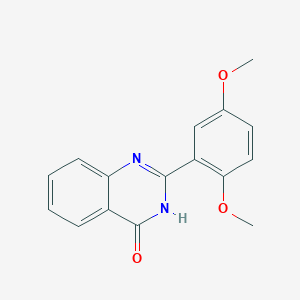![molecular formula C19H14ClN7 B8458480 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile](/img/structure/B8458480.png)
4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile is a complex organic compound that features a unique structure combining an indole moiety, a triazine ring, and a benzonitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the triazine ring, and finally, the coupling of these intermediates with a benzonitrile derivative.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazine Formation: The triazine ring is often formed via cyclization reactions involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the indole and triazine intermediates with a benzonitrile derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles like amines or thiols can replace chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced triazine or indole derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of specific enzymes or receptors.
- Studied for its interactions with biological macromolecules like proteins and DNA.
Medicine:
- Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The indole and triazine moieties are crucial for its binding affinity and specificity, influencing various signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
4-[4-Amino-6-(5-bromo-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile: Similar structure with a bromine atom instead of chlorine.
4-[4-Amino-6-(5-methyl-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile: Contains a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile can significantly influence its electronic properties and reactivity compared to its analogs.
- The specific arrangement of functional groups in this compound provides unique binding interactions with biological targets, potentially leading to distinct biological activities.
Propriétés
Formule moléculaire |
C19H14ClN7 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
4-[[4-amino-6-[(5-chloro-1H-indol-4-yl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H14ClN7/c20-15-5-6-16-13(7-8-23-16)14(15)9-17-25-18(22)27-19(26-17)24-12-3-1-11(10-21)2-4-12/h1-8,23H,9H2,(H3,22,24,25,26,27) |
Clé InChI |
SOKOHDQTKSROQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=C(C=CC4=C3C=CN4)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-](/img/structure/B8458410.png)

![2-[(2-Carboxy-1-oxopropyl)amino]benzoic acid](/img/structure/B8458425.png)

![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)





![4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine](/img/structure/B8458474.png)


